Cas no 950152-16-6 (N-2-(4-ethoxyphenoxy)ethylnaphthalene-2-sulfonamide)

N-2-(4-ethoxyphenoxy)ethylnaphthalene-2-sulfonamide 化学的及び物理的性質

名前と識別子

-

- N-2-(4-ethoxyphenoxy)ethylnaphthalene-2-sulfonamide

- N-[2-(4-ethoxyphenoxy)ethyl]naphthalene-2-sulfonamide

- AKOS024512526

- Z65609082

- N-(2-(4-ethoxyphenoxy)ethyl)naphthalene-2-sulfonamide

- F5529-0381

- 950152-16-6

-

- インチ: 1S/C20H21NO4S/c1-2-24-18-8-10-19(11-9-18)25-14-13-21-26(22,23)20-12-7-16-5-3-4-6-17(16)15-20/h3-12,15,21H,2,13-14H2,1H3

- InChIKey: FSWXUSIEKZRXAT-UHFFFAOYSA-N

- ほほえんだ: S(C1C=CC2C=CC=CC=2C=1)(NCCOC1C=CC(=CC=1)OCC)(=O)=O

計算された属性

- せいみつぶんしりょう: 371.11912932g/mol

- どういたいしつりょう: 371.11912932g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 26

- 回転可能化学結合数: 8

- 複雑さ: 510

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.1

- トポロジー分子極性表面積: 73Ų

N-2-(4-ethoxyphenoxy)ethylnaphthalene-2-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F5529-0381-1mg |

N-[2-(4-ethoxyphenoxy)ethyl]naphthalene-2-sulfonamide |

950152-16-6 | 1mg |

$54.0 | 2023-09-09 | ||

| Life Chemicals | F5529-0381-4mg |

N-[2-(4-ethoxyphenoxy)ethyl]naphthalene-2-sulfonamide |

950152-16-6 | 4mg |

$66.0 | 2023-09-09 | ||

| Life Chemicals | F5529-0381-10mg |

N-[2-(4-ethoxyphenoxy)ethyl]naphthalene-2-sulfonamide |

950152-16-6 | 10mg |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F5529-0381-15mg |

N-[2-(4-ethoxyphenoxy)ethyl]naphthalene-2-sulfonamide |

950152-16-6 | 15mg |

$89.0 | 2023-09-09 | ||

| Life Chemicals | F5529-0381-5μmol |

N-[2-(4-ethoxyphenoxy)ethyl]naphthalene-2-sulfonamide |

950152-16-6 | 5μmol |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F5529-0381-75mg |

N-[2-(4-ethoxyphenoxy)ethyl]naphthalene-2-sulfonamide |

950152-16-6 | 75mg |

$208.0 | 2023-09-09 | ||

| Life Chemicals | F5529-0381-2mg |

N-[2-(4-ethoxyphenoxy)ethyl]naphthalene-2-sulfonamide |

950152-16-6 | 2mg |

$59.0 | 2023-09-09 | ||

| Life Chemicals | F5529-0381-20μmol |

N-[2-(4-ethoxyphenoxy)ethyl]naphthalene-2-sulfonamide |

950152-16-6 | 20μmol |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F5529-0381-20mg |

N-[2-(4-ethoxyphenoxy)ethyl]naphthalene-2-sulfonamide |

950152-16-6 | 20mg |

$99.0 | 2023-09-09 | ||

| Life Chemicals | F5529-0381-3mg |

N-[2-(4-ethoxyphenoxy)ethyl]naphthalene-2-sulfonamide |

950152-16-6 | 3mg |

$63.0 | 2023-09-09 |

N-2-(4-ethoxyphenoxy)ethylnaphthalene-2-sulfonamide 関連文献

-

Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258

-

Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078

-

Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184

-

Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241

-

Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406

-

Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216

-

Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794

-

Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310

-

Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908

-

Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838

N-2-(4-ethoxyphenoxy)ethylnaphthalene-2-sulfonamideに関する追加情報

Introduction to N-2-(4-ethoxyphenoxy)ethylnaphthalene-2-sulfonamide (CAS No. 950152-16-6)

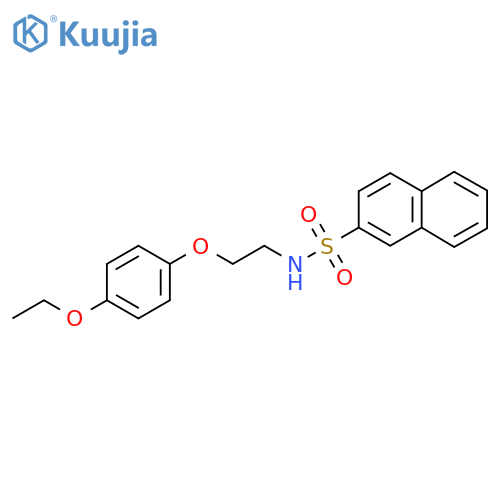

N-2-(4-ethoxyphenoxy)ethylnaphthalene-2-sulfonamide, a compound with the chemical identifier CAS No. 950152-16-6, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential therapeutic applications. The structural integrity and functional groups present in this molecule contribute to its unique chemical properties, making it a subject of intense research and development.

The molecular structure of N-2-(4-ethoxyphenoxy)ethylnaphthalene-2-sulfonamide consists of a naphthalene core substituted with an ethyl chain that is further linked to a phenoxy group, which is sulfonated at the second position. This complex arrangement of functional groups imparts specific interactions with biological targets, which is a critical factor in determining its pharmacological activity. The presence of the ethoxy and sulfonamide moieties enhances the compound's solubility and bioavailability, making it an attractive candidate for drug development.

In recent years, there has been a growing interest in developing novel sulfonamide derivatives due to their broad spectrum of biological activities. Sulfonamides are known for their antimicrobial, anti-inflammatory, and anticancer properties, among others. The compound N-2-(4-ethoxyphenoxy)ethylnaphthalene-2-sulfonamide is no exception and has been the focus of several studies aimed at elucidating its mechanism of action and potential therapeutic applications.

One of the most compelling aspects of this compound is its interaction with biological targets at the molecular level. The naphthalene core provides a rigid scaffold that can be fine-tuned to optimize binding affinity to specific proteins and enzymes. Additionally, the ethoxy and sulfonamide groups contribute to hydrogen bonding and hydrophobic interactions, which are crucial for stabilizing the binding interface. These interactions have been studied using computational chemistry techniques, including molecular dynamics simulations and quantum mechanical calculations, to understand the structural basis of their activity.

Recent experimental studies have demonstrated that N-2-(4-ethoxyphenoxy)ethylnaphthalene-2-sulfonamide exhibits promising activity against various disease models. For instance, researchers have reported its efficacy in inhibiting the growth of certain cancer cell lines by modulating key signaling pathways involved in cell proliferation and apoptosis. Furthermore, preliminary studies suggest that this compound may have potential applications in treating inflammatory disorders by targeting specific inflammatory mediators.

The synthesis of N-2-(4-ethoxyphenoxy)ethylnaphthalene-2-sulfonamide involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and asymmetric synthesis techniques, have been employed to construct the complex molecular framework efficiently. These synthetic strategies not only enhance the accessibility of the compound but also allow for structural modifications to optimize its pharmacological properties.

The pharmacokinetic profile of N-2-(4-ethoxyphenoxy)ethylnaphthalene-2-sulfonamide has been extensively characterized in preclinical studies. These studies have revealed that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are essential for its clinical efficacy. The solubility-enhancing effects of the sulfonamide group contribute to good oral bioavailability, while the ethoxy side chain improves tissue penetration. Additionally, preliminary toxicology studies indicate that the compound is well-tolerated at therapeutic doses, suggesting its potential for safe clinical use.

The development of N-2-(4-ethoxyphenoxy)ethylnaphthalene-2-sulfonamide aligns with current trends in drug discovery aimed at identifying small molecules with high specificity and low toxicity. The compound's unique structural features make it a valuable tool for investigating novel therapeutic strategies across multiple disease areas. As research continues to uncover new biological targets and mechanisms, compounds like N-2-(4-ethoxyphenoxy)ethylnaphthalene-2-sulfonamide are poised to play a pivotal role in advancing medical science.

In conclusion, N-2-(4-ethoxyphenoxy)ethylnaphthalene-2-sulfonamide (CAS No. 950152-16-6) is a multifaceted compound with significant potential in pharmaceutical applications. Its complex molecular structure, coupled with favorable pharmacokinetic properties, positions it as a promising candidate for further development into therapeutic agents. As ongoing research continues to elucidate its mechanisms of action and explore new applications, this compound is likely to make substantial contributions to the field of medicinal chemistry.

950152-16-6 (N-2-(4-ethoxyphenoxy)ethylnaphthalene-2-sulfonamide) 関連製品

- 1097787-42-2(Pentane, 1-chloro-5-(1-methylethoxy)-)

- 2171900-25-5(1-4-amino-4-(2-methyl-2H-1,2,3-triazol-4-yl)piperidin-1-yl-2,2,2-trifluoroethan-1-one)

- 303146-59-0(6-[(E)-2-[4-(propan-2-yl)phenyl]ethenyl]-2,3,4,5-tetrahydropyridazin-3-one)

- 26489-75-8(Phenol,3,5-dimethyl-2-(2-propen-1-yl)-)

- 844439-07-2(3-(1H-1,2,4-triazol-3-yl)propanoic acid)

- 2034464-93-0(3-(3-chlorophenyl)-N-[2-(furan-3-yl)ethyl]propanamide)

- 852379-57-8(ACETIC ACID, [5-(BROMOMETHYL)DIHYDRO-2(3H)-FURANYLIDENE]-, ETHYL ESTER)

- 1172423-76-5(4-methyl-N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]-1,2,3-thiadiazole-5-carboxamide)

- 1504984-42-2(3-(3-Chloro-4-fluorophenyl)-5-methylisoxazole-4-carboxylic acid)

- 1019547-12-6(3,4-difluoro-N-(3-methylbutan-2-yl)aniline)